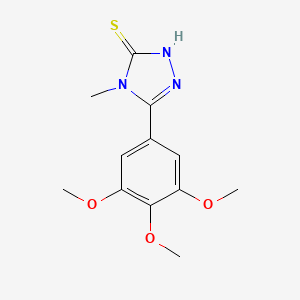

4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituents.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the triazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring or the phenyl group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of 1,2,4-triazoles have been associated with anticancer properties through mechanisms involving the modulation of cell cycle and apoptosis pathways .

Case Study:

A study demonstrated that specific triazole derivatives exhibited selective cytotoxicity against various cancer cell lines. The compound's ability to interact with biological receptors through hydrogen bonding enhances its effectiveness as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. The thione group in this compound contributes to its ability to disrupt microbial cell membranes and inhibit growth.

Research Findings:

Research indicates that triazole derivatives possess significant antibacterial and antifungal activities. For example, compounds similar to 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol have been reported to show effectiveness against resistant strains of bacteria .

Agricultural Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis. The specific structure of this compound enhances its fungicidal properties.

Effectiveness:

Field studies have shown that triazole-based fungicides can effectively control a variety of fungal diseases in crops such as wheat and barley. Their application has led to improved yield and quality of produce .

Corrosion Inhibitors

The compound's chemical structure allows it to function as an effective corrosion inhibitor for metals. Triazoles are known for their ability to form protective films on metal surfaces, preventing oxidation and corrosion.

Application Insights:

In industrial settings, formulations containing triazole derivatives have been employed to protect steel structures from corrosion in harsh environments .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effectiveness |

|---|---|---|

| Medicinal | Anticancer Agent | Induces apoptosis and modulates cell cycle |

| Antimicrobial | Disrupts microbial membranes | |

| Agricultural | Fungicide | Inhibits fungal growth via sterol biosynthesis |

| Industrial | Corrosion Inhibitor | Forms protective films on metal surfaces |

Wirkmechanismus

The mechanism of action of 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can affect various biochemical pathways, resulting in the observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-methyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-thiadiazole-3-thiol

Uniqueness

4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which enhances its biological activity and specificity

Biologische Aktivität

4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial properties, anticancer effects, and other pharmacological activities based on various studies.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various S-substituted derivatives of triazole-3-thiols against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The synthesized compounds demonstrated MIC values ranging from 31.25 to 62.5 μg/mL against the tested strains .

- Structure-Activity Relationship : Variations in substituents on the sulfur atom did not significantly alter antimicrobial efficacy, indicating that the core triazole structure is primarily responsible for activity .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. In particular, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

- Tubulin Interaction : Studies indicate that these compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, derivatives were tested for their ability to bind to the colchicine site on tubulin .

Case Studies:

- Cell Lines Tested : Compounds were evaluated using HeLa and Jurkat cell lines.

- Results : The most active compounds arrested cells in the G2/M phase of the cell cycle and induced apoptosis through mitochondrial depolarization and activation of caspases .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-15-11(13-14-12(15)19)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMMIESIWSAKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999020 | |

| Record name | 4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77803-41-9 | |

| Record name | 4-Methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.